5-Bromo-N-methylpyrazine-2-sulfonamide
Description
5-Bromo-N-methylpyrazine-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a bromine atom at position 5 and a methylsulfonamide group at position 2.
Properties
Molecular Formula |
C5H6BrN3O2S |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
5-bromo-N-methylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H6BrN3O2S/c1-7-12(10,11)5-3-8-4(6)2-9-5/h2-3,7H,1H3 |
InChI Key |
YOXXWSFFUGSKLY-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
Pyrazine vs. Pyridine/Pyrimidine Derivatives
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ():
- Core : Pyridine ring (6-membered, one nitrogen).
- Substituents : Bromine at position 5, methoxy at position 2, and 2,4-difluorobenzenesulfonamide at position 3.
- Key Differences : The pyridine core lacks the second nitrogen atom present in pyrazine, reducing electron-withdrawing effects and altering binding interactions. The methoxy group enhances solubility compared to the methyl group in the target compound .
- N-(5-Bromo-1-ethyl-1H-benzimidazol-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide (): Core: Benzimidazole-pyrazole hybrid. Substituents: Bromine at position 5, ethyl group on benzimidazole, and sulfonamide on pyrazole.
Pyrimidine-Based Analogs
- N-(5-Bromo-2-hydrazinopyrimidine) (): Core: Pyrimidine ring (6-membered, two nitrogens at positions 1 and 3). Substituents: Bromine at position 5, hydrazine at position 2. Key Differences: The hydrazine group introduces nucleophilic reactivity, unlike the methylsulfonamide group in the target compound. Pyrimidine derivatives often exhibit distinct binding modes in biological systems due to altered nitrogen spacing .
Functional Group Modifications
Sulfonamide Variations
- 5-Bromo-N-alkyl/aryl sulfonamides :
- Sulfonamide Group : Trimethylbenzenesulfonamide introduces steric bulk and lipophilicity.
Table 1: Comparative Properties of Selected Analogs
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